molecular formula C12H24N2O B13528965 N-(Piperidin-4-YL)-N-propylbutanamide

N-(Piperidin-4-YL)-N-propylbutanamide

Cat. No.: B13528965
M. Wt: 212.33 g/mol
InChI Key: XLKMUYNGXXMWKY-UHFFFAOYSA-N
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Description

N-(Piperidin-4-YL)-N-propylbutanamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-YL)-N-propylbutanamide typically involves the reaction of piperidine derivatives with butanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-YL)-N-propylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Piperidin-4-YL)-N-propylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Piperidin-4-YL)-N-propylbutanamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Piperidin-4-YL)-N-propylbutanamide is unique due to its specific substitution pattern and the presence of the butanamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N-piperidin-4-yl-N-propylbutanamide

InChI

InChI=1S/C12H24N2O/c1-3-5-12(15)14(10-4-2)11-6-8-13-9-7-11/h11,13H,3-10H2,1-2H3

InChI Key

XLKMUYNGXXMWKY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CCC)C1CCNCC1

Origin of Product

United States

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